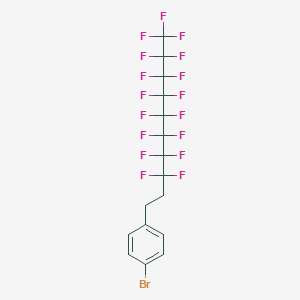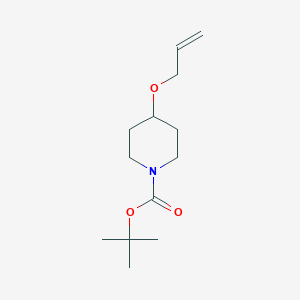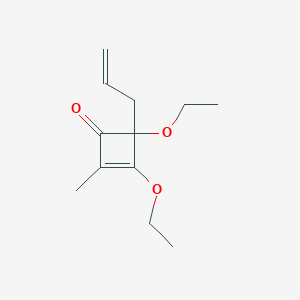
1-Bromo-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)benzene
Descripción general
Descripción
1-Bromo-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)benzene is a synthesis reagent used for the synthesis of fluorous triphenylphosphines . It has a molecular weight of 603.11 and a molecular formula of C16H8BrF17 .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple fluorine atoms. The molecule consists of a benzene ring substituted with a bromine atom and a long chain of carbon and fluorine atoms .Physical And Chemical Properties Analysis
This compound is a solid at room temperature and has a melting point of 52-57°C .Aplicaciones Científicas De Investigación
Organometallic Synthesis : 1-Bromo-3,5-bis(trifluoromethyl)benzene is used as a starting material for organometallic synthesis, highlighting the potential of bromobenzene derivatives in the synthesis of complex organometallic compounds (Porwisiak & Schlosser, 1996).
Fluorescence Properties : A study on 1-Bromo-4-(2,2-diphenylvinyl)benzene emphasizes its unique fluorescence properties, which could imply that similar bromobenzene derivatives might exhibit interesting photoluminescent characteristics (Liang Zuo-qi, 2015).
Graphene Nanoribbons : The synthesis and characterization of 1-bromo-4-(3,7-dimethyloctyl)benzene, which is used as a precursor for the bottom-up synthesis of graphene nanoribbons, suggest that similar compounds could be significant in nanotechnology and materials science (Patil, Uthaisar, Barone, & Fahlman, 2012).
Functionalized Benzenes Synthesis : Research on the synthesis of functionalized 1,2-bis(trimethylsilyl)benzenes, starting from bromo-benzene derivatives, indicates their role in the creation of complex chemical structures, potentially useful in various synthetic applications (Reus, Liu, Bolte, Lerner, & Wagner, 2012).
Radiosynthesis : A study on the radiosynthesis of 1-[18F]fluoromethyl-4-methyl-benzene from its bromo analogue shows the potential use of such compounds in radiochemistry, particularly in the creation of new bifunctional labeling agents (Namolingam, Luthra, Brady, & Pike, 2001).
Self-Assembly Studies : The effect of bromine and substituted alkyl chains on the interfacial self-assembly of bromobenzene derivatives has been examined, which is relevant in understanding molecular self-assembly on surfaces, a key concept in nanotechnology (Li, Miao, Liu, Li, Xu, & Deng, 2012).
Propiedades
IUPAC Name |
1-bromo-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8BrF17/c17-8-3-1-7(2-4-8)5-6-9(18,19)10(20,21)11(22,23)12(24,25)13(26,27)14(28,29)15(30,31)16(32,33)34/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXIJEQOEWFHQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8BrF17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Carbamothioic acid, [2-(dimethylamino)ethyl]-(9CI)](/img/structure/B63584.png)
![1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone](/img/structure/B63585.png)

![8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione](/img/structure/B63590.png)



![(10R)-N-Methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine](/img/structure/B63601.png)
![[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol](/img/structure/B63605.png)

